1-(Cyclopropanesulfonyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine
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Overview
Description
1-(Cyclopropanesulfonyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a cyclopropanesulfonyl group and a thiadiazole moiety
Preparation Methods
The synthesis of 1-(Cyclopropanesulfonyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine involves multiple steps, starting with the preparation of the piperazine ring. Common synthetic routes include:
Cyclization Reactions: Utilizing diols and diamines under catalytic conditions to form the piperazine ring.
Substitution Reactions: Introducing the cyclopropanesulfonyl group and the thiadiazole moiety through nucleophilic substitution reactions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.
Chemical Reactions Analysis
1-(Cyclopropanesulfonyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized with different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to disease progression and cellular function.
Comparison with Similar Compounds
1-(Cyclopropanesulfonyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine can be compared with other similar compounds, such as:
1-(Cyclopropanesulfonyl)piperazine: Lacks the thiadiazole moiety, resulting in different chemical and biological properties.
1-(2-Methoxyethyl)piperazine: Does not contain the cyclopropanesulfonyl group, leading to variations in reactivity and applications.
(2S)-1-(Cyclopropanesulfonyl)-2-methylpiperazine: Features a methyl group instead of the thiadiazole moiety, affecting its overall activity and use.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H20N4O3S2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-(4-cyclopropylsulfonylpiperazin-1-yl)-3-(2-methoxyethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C12H20N4O3S2/c1-19-9-4-11-13-12(20-14-11)15-5-7-16(8-6-15)21(17,18)10-2-3-10/h10H,2-9H2,1H3 |
InChI Key |
QGKBEYDLKCURDZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCN(CC2)S(=O)(=O)C3CC3 |
Origin of Product |
United States |
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